molecular formula C7H3ClF3NO B1394888 1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethanone CAS No. 1057657-62-1

1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethanone

Cat. No.: B1394888
CAS No.: 1057657-62-1
M. Wt: 209.55 g/mol
InChI Key: OLKLTNDTKRJFEF-UHFFFAOYSA-N
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Description

1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethanone is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a chlorine atom and a trifluoroethyl group. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethanone can be synthesized through several methods, including:

  • Halogenation: Starting with 2-chloropyridine, the compound can undergo halogenation reactions to introduce the trifluoroethyl group.

  • Nucleophilic Substitution: Using nucleophilic substitution reactions, trifluoroethyl groups can be introduced to the pyridine ring.

  • Trifluoromethylation: Direct trifluoromethylation of pyridine derivatives can also be employed to achieve the desired compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving controlled reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding reduced forms.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups to the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like sodium hydride (NaH) and various alkyl halides can be employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound, such as alcohols or amines.

  • Substitution Products: Derivatives with different functional groups attached to the pyridine ring.

Scientific Research Applications

1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethanone has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity and interactions with biological molecules.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethanone exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound's reactivity and stability, allowing it to participate in various biochemical processes.

Comparison with Similar Compounds

1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethanone can be compared with other similar compounds, such as:

  • 1-(2-Chloropyridin-3-yl)ethanol: Similar structure but with an ethyl group instead of a trifluoroethyl group.

  • 2-Chloropyridine-3-acetonitrile: Contains a cyano group instead of a trifluoroethyl group.

  • 1-(2-Chloropyridin-3-yl)hydrazine: Features a hydrazine group instead of a trifluoroethyl group.

Properties

IUPAC Name

1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO/c8-6-4(2-1-3-12-6)5(13)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKLTNDTKRJFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695023
Record name 1-(2-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1057657-62-1
Record name 1-(2-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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